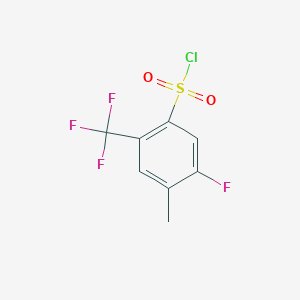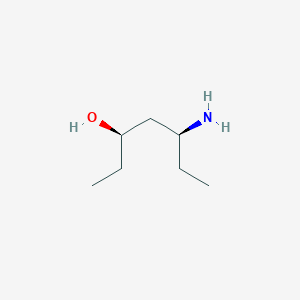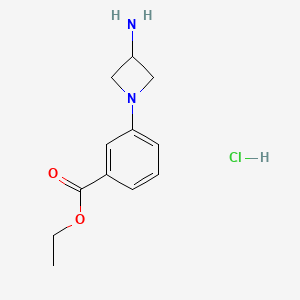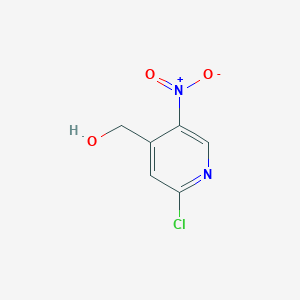
5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride is an organofluorine compound characterized by the presence of fluorine atoms and a sulfonyl chloride group attached to a benzene ring. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-Fluoro-4-methyl-2-(trifluoromethyl)benzene.
Chlorosulfonation: The benzene derivative undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce the sulfonyl chloride group.
Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to prevent decomposition and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Catalysts: In some cases, catalysts like triethylamine (TEA) are used to enhance reaction rates.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Thioethers: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.
4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the additional fluorine and methyl groups.
Uniqueness
5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride is unique due to the combination of fluorine atoms and a sulfonyl chloride group, which imparts distinct reactivity and stability. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and agrochemical applications.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H5ClF4O2S |
|---|---|
Peso molecular |
276.64 g/mol |
Nombre IUPAC |
5-fluoro-4-methyl-2-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-2-5(8(11,12)13)7(3-6(4)10)16(9,14)15/h2-3H,1H3 |
Clave InChI |
FINCZFBDMICHMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)S(=O)(=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine](/img/structure/B13026324.png)
![7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B13026326.png)

![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13026337.png)



![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13026351.png)

![5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole](/img/structure/B13026368.png)
![1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B13026377.png)

![ethyl3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13026385.png)
